molecular formula C17H36O3Si2 B13397937 Tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane

Tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane

Cat. No.: B13397937
M. Wt: 344.6 g/mol
InChI Key: PKQWAYXCCNEHEU-UHFFFAOYSA-N
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Description

Tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane is a complex organic compound that features multiple tert-butyl and dimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane typically involves multiple steps. One common method involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole in methylene chloride . This step is crucial for ensuring the stability of the intermediate compounds during subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, dimethylformamide (DMF), and tert-butyl(dimethyl)silyl chloride . Reaction conditions often involve low temperatures (e.g., -78°C) and anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane is unique due to its specific structural arrangement, which provides distinct steric and electronic properties. This makes it particularly useful in selective organic synthesis and the development of complex molecules.

Properties

IUPAC Name

tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O3Si2/c1-16(2,3)21(7,8)19-13-15-14(11-12-18-15)20-22(9,10)17(4,5)6/h11-12,14-15H,13H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQWAYXCCNEHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C=CO1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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